Tert-butyl 4-hydroxy-3-oxobutanoate
Description
Tert-butyl 4-hydroxy-3-oxobutanoate is a β-keto ester derivative characterized by a tert-butyl ester group, a hydroxyl group at the C4 position, and a ketone moiety at the C3 position. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and chiral intermediates. Its structural features, including the reactive β-keto ester system and steric protection from the tert-butyl group, influence its stability and reactivity in various chemical transformations.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3-oxobutanoate |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)12-7(11)4-6(10)5-9/h9H,4-5H2,1-3H3 |
InChI Key |
VEVNOCDLIFYVQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Reactivity
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1): Structure: Unlike tert-butyl 4-hydroxy-3-oxobutanoate, this compound features a pyrrolidine ring with a hydroxymethyl group and a 4-methoxyphenyl substituent. The tert-butyl ester here serves as a protective group for the pyrrolidine nitrogen. Reactivity: The absence of a β-keto ester system reduces its susceptibility to keto-enol tautomerism and nucleophilic attack compared to this compound . Stability: Both compounds share stability under recommended storage conditions (dry, ventilated, away from ignition sources) due to the inert tert-butyl group .
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Structure: A simpler β-keto ester lacking the hydroxyl group and tert-butyl protection. Reactivity: Ethyl acetoacetate undergoes rapid keto-enol tautomerism and is more prone to hydrolysis or nucleophilic substitution than this compound, which benefits from steric hindrance .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
